7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4
CAS No.:
Cat. No.: VC16675510
Molecular Formula: C10H12FN
Molecular Weight: 169.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FN |
|---|---|
| Molecular Weight | 169.23 g/mol |
| IUPAC Name | 4,4,5,5-tetradeuterio-8-fluoro-2,3-dihydro-1H-3-benzazepine |
| Standard InChI | InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2/i3D2,5D2 |
| Standard InChI Key | SHDMCTOVONAMKO-JAJFWILCSA-N |
| Isomeric SMILES | [2H]C1(C2=C(CCNC1([2H])[2H])C=C(C=C2)F)[2H] |
| Canonical SMILES | C1CNCCC2=C1C=CC(=C2)F |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 169.23 g/mol | |
| CAS Number | 324558-64-7 | |
| Deuterium Positions | 4,4,5,5 | |
| Boiling Point | 254.2 ± 40.0 °C | |
| Density | 1.1 ± 0.1 g/cm³ |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves multi-step organic reactions, starting with the cyclization of appropriately substituted precursors to form the benzazepine core. Deuterium incorporation occurs through catalytic exchange or deuterated reagent use, ensuring isotopic purity. For example, reductive amination with deuterated sodium cyanoborohydride () introduces deuterium at the 4 and 5 positions.
Analytical Validation
Post-synthesis, the compound undergoes rigorous characterization:
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Nuclear Magnetic Resonance (NMR): Confirms deuterium placement and structural integrity.
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High-Performance Liquid Chromatography (HPLC): Ensures >97% purity, critical for experimental reproducibility .
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Mass Spectrometry (MS): Verifies molecular weight and isotopic distribution.
Table 2: Synthesis Parameters and Analytical Metrics
| Parameter | Detail | Source |
|---|---|---|
| Deuterium Source | , | |
| Purity Threshold | ≥97% | |
| Storage Conditions | -20°C in airtight containers |
Applications in Neuropharmacology and Biochemistry
Receptor Binding Studies
The compound’s primary application lies in studying serotonin (5-HT) receptors, particularly 5-HT₄ and 5-HT₇ subtypes. Fluorine’s electronegativity enhances binding affinity, while deuterium improves metabolic stability, allowing prolonged observation of receptor-ligand interactions.
Isotopic Tracing in Pharmacokinetics
As a stable isotope-labeled internal standard, it quantifies parent drug concentrations in plasma and cerebrospinal fluid via LC-MS/MS. This application is pivotal in preclinical studies for Alzheimer’s disease, where blood-brain barrier penetration is assessed.
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